5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde
Overview
Description
The compound “5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrazole derivatives are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms . The exact structure of “this compound” would require further analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific information on “this compound”, it’s difficult to provide an accurate analysis.Scientific Research Applications
Synthesis and Molecular Structures
This compound serves as a precursor for the synthesis of reduced 3,4'-bipyrazoles through a series of reactions involving microwave irradiation and cyclocondensation, leading to compounds with potential supramolecular assembly applications (Cuartas et al., 2017). The study showcases the molecular structures of the intermediates and final products, indicating the versatility of the parent compound in generating structurally diverse molecules.
Photophysical Studies
Another application involves photophysical studies, where "3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" demonstrates varying photophysical properties across different solvents. These properties are crucial for understanding solvent effects on molecular behavior, which can be applied in the development of new photoluminescent materials or in the study of molecular interactions (Singh et al., 2013).
Antimicrobial Applications
Derivatives synthesized from the parent compound have shown promising antimicrobial activities. For example, novel 1,2,3-triazolyl pyrazole derivatives have been synthesized and tested for their antimicrobial properties, highlighting the potential use of these compounds in developing new antibacterial and antifungal agents (Bhat et al., 2016).
Synthetic Methodologies
The compound has also been utilized in various synthetic methodologies to create novel heterocyclic compounds with potential biological and pharmaceutical applications. These methodologies include reactions under basic conditions, Vilsmeier–Haack reactions, and cyclocondensation reactions, demonstrating the compound's role as a versatile building block in organic synthesis (Xu & Shi, 2011).
Heterocyclic Moieties and Schiff Bases
Furthermore, the compound has been used to synthesize heteroaryl pyrazole derivatives and Schiff bases of chitosan, showing significant antimicrobial activity. This indicates its utility in designing compounds for biological applications and material science (Hamed et al., 2020).
Properties
IUPAC Name |
5-(4-bromophenyl)-1-methylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-14-11(9(7-15)6-13-14)8-2-4-10(12)5-3-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFJPBPPKSJMBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.